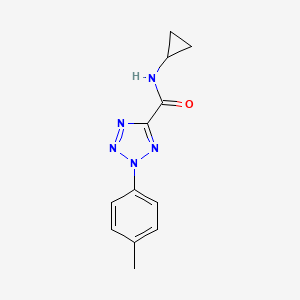
N-ciclopropil-2-(p-tolil)-2H-tetrazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is an organic compound that features a cyclopropyl group, a p-tolyl group, and a tetrazole ring
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and antifungal properties.
Biological Research: It is used in studies investigating the inhibition of specific enzymes or receptors, contributing to the understanding of biological pathways and disease mechanisms.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials or as a building block in organic synthesis.
Métodos De Preparación
The synthesis of N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a p-tolyl halide and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or zinc chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown good affinity with potential drug targets, such as the CYP51 protein .
Comparación Con Compuestos Similares
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:
Cyclopropyl Amides: These compounds share the cyclopropyl group and amide functionality, but may differ in their aromatic substituents or additional functional groups.
Tetrazole Derivatives: Compounds containing the tetrazole ring, which may have different substituents at various positions on the ring.
p-Tolyl Compounds: These compounds feature the p-tolyl group and may have different functional groups attached to the aromatic ring.
The uniqueness of N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide lies in its combination of these three structural elements, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-2-6-10(7-3-8)17-15-11(14-16-17)12(18)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJEDMZADMWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)
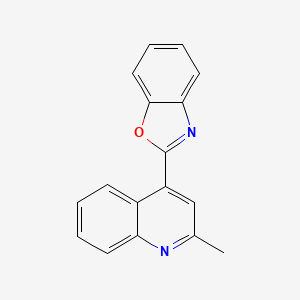

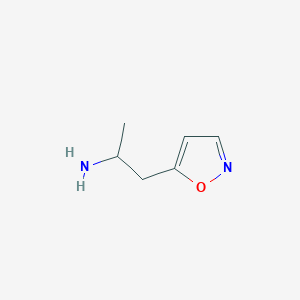
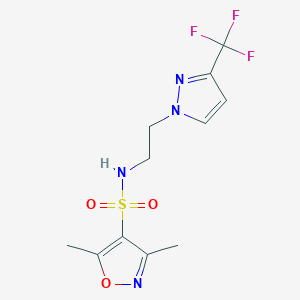

![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)


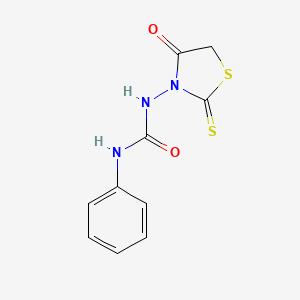
![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)
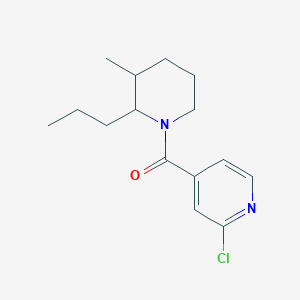

![3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2387838.png)
